Cloxacillin benzathine

Intramammary Pharmacokinetics Dry Period Therapy Comparative Veterinary Pharmacology

Sourcing a reliable, monograph-grade cloxacillin benzathine with verified potency for analytical method validation or veterinary drug formulation can be challenging. - USP Monograph Compliance: Potency range 704-821 µg/mg, ensuring batch-to-batch consistency for QC release testing and HPLC assay development [reference:0]. - Extended-Release Profile: Half-life of 77.45 h supports single-dose intramammary dry cow therapy, minimizing milk residue risks vs. soluble cloxacillin sodium. - Bulk & Standard Supply: Available from milligram reference standards to kilogram production quantities, with full documentation support.

Molecular Formula C54H56Cl2N8O10S2
Molecular Weight 1112.1 g/mol
CAS No. 23736-58-5
Cat. No. B047901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxacillin benzathine
CAS23736-58-5
Synonyms4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[3-(o-chlorophenyl)-5-methyl-4-isoxazolecarboxamido]-3,3-dimethyl-7-oxo-, compd. with N,N’-dibenzylethylenediamine (2:1) (8CI);  4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlo
Molecular FormulaC54H56Cl2N8O10S2
Molecular Weight1112.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
InChIInChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1
InChIKeyCOCFKSXGORCFOW-VZHMHXRYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cloxacillin Benzathine Procurement Guide


Cloxacillin benzathine (CAS 23736-58-5) is a semisynthetic, beta-lactamase-resistant penicillin antibiotic composed of cloxacillin and N,N′-dibenzylethylenediamine in a 2:1 molar ratio [1]. It is classified as an isoxazolyl penicillin and is recognized in the USP monograph for veterinary use [2]. The compound is bactericidal, acting through inhibition of bacterial cell wall synthesis [3]. Its low aqueous solubility enables prolonged drug release, a key feature for sustained antimicrobial activity in veterinary applications such as intramammary dry cow therapy [4].

1
Long-acting benzathine salt for sustained-release veterinary formulation research
2
USP monograph grade suitable as analytical reference standard and QC material
3
Beta-lactamase-resistant penicillin for anti-staphylococcal screening studies

Cloxacillin Benzathine Salt Equivalency Risks


Cloxacillin benzathine is not functionally interchangeable with other cloxacillin salts (e.g., cloxacillin sodium) due to fundamental differences in physicochemical and pharmacokinetic properties that directly impact therapeutic utility. The benzathine salt confers low aqueous solubility, which results in a significantly extended duration of action compared to the highly soluble sodium salt [1]. This is critical for applications requiring sustained drug levels, such as dry cow therapy, where the prolonged release profile of the benzathine form ensures efficacy throughout the dry period and minimizes the risk of antibiotic residues in milk post-calving [2]. Substituting with a more soluble salt would necessitate more frequent administration, alter treatment protocols, and potentially compromise both efficacy and withdrawal period compliance.

Target
Cloxacillin Benzathine
Low aqueous solubility enables prolonged release in intramammary and topical formulations.
Substitute
Cloxacillin Sodium
High solubility leads to rapid elimination; cannot replicate sustained local concentrations. May alter formulation performance.
Target
Cloxacillin Benzathine
Extended half-life (77 h) provides dry-period coverage in intramammary models.
Substitute
Cephapirin Benzathine
Shorter half-life (~7 h) and different MRT limit substitution for sustained-release indications. Reported PK context may not transfer.

Cloxacillin Benzathine Comparative Evidence


Intramammary Drug Residence Comparison

Cloxacillin benzathine demonstrates a markedly prolonged pharmacokinetic profile following intramammary administration compared to cephapirin benzathine, another benzathine salt-formulated dry cow therapy. In a direct head-to-head study in dairy goats, cloxacillin benzathine had a terminal half-life (T½) of 77.45 h, which is 11 times longer than that of cephapirin benzathine (6.98 h) [1]. The mean residence time (MRTlast) for cloxacillin benzathine was 65.36 h, compared to 13.55 h for cephapirin benzathine [1].

T½: Cloxacillin vs. Cephapirin
Head-to-head
77.45 h vs. 6.98 h (11.1× longer)
Supports sustained dry-period formulation context
Intramammary administration in dairy goats; LC-MS/MS
Intramammary Pharmacokinetics Dry Period Therapy Comparative Veterinary Pharmacology

Sustained Ocular Drug Levels

Topical administration of the low-solubility cloxacillin benzathine salt achieves extremely high and sustained local concentrations that are not attainable with systemic administration of the soluble sodium salt. In calves, a single topical dose of benzathine cloxacillin (375 mg) resulted in a peak lacrimal fluid concentration of 3,256 μg/mL [1]. In contrast, systemic IV administration of sodium cloxacillin (10 mg/kg) resulted in a rapid serum elimination half-life of just 19.5 minutes and did not yield sustained ocular levels [1].

Lacrimal Fluid Levels
Head-to-head
3,256 µg/mL (topical) vs. no sustained levels (IV sodium)
Supports topical long-acting formulation research
Topical benzathine vs. IV sodium cloxacillin in calves
Ocular Pharmacokinetics Topical Antibiotic Formulation Infectious Bovine Keratoconjunctivitis

Beta-Lactamase-Resistant Activity Against S. aureus

Cloxacillin benzathine retains potent activity against penicillinase-producing Staphylococcus aureus, a key target pathogen in veterinary mastitis. Its mechanism is based on the cloxacillin component, which is not destroyed by the enzyme penicillinase [1]. The minimum inhibitory concentration (MIC) of cloxacillin for susceptible S. aureus is reported in the range of 0.1–0.3 μg/mL [2]. This contrasts sharply with penicillin G, which is inactivated by beta-lactamase and has a significantly higher MIC against resistant strains.

MIC S. aureus
Class-level inference
0.1–0.3 µg/mL (susceptible strains)
Supports anti-staphylococcal screening context
Broth microdilution; beta-lactamase producers
Antimicrobial Susceptibility Minimum Inhibitory Concentration Beta-Lactamase Resistance

USP Monograph Potency Specification

The USP monograph for Cloxacillin Benzathine specifies a defined potency range, which is a critical quality attribute for procurement and formulation. The compound must have a potency equivalent to not less than 704 µg and not more than 821 µg of cloxacillin (C₁₉H₁₈ClN₃O₅S) per mg, calculated on an anhydrous basis [1]. This contrasts with cloxacillin sodium USP, which has a different potency specification (typically >850 µg/mg).

USP Potency
Specification review
704–821 µg/mg (anhydrous)
Supports formulation and QC specification review
USP monograph for cloxacillin benzathine
Quality Control Pharmacopeial Standard Analytical Specification

Cloxacillin Benzathine Application Scenarios


Dry Cow Mastitis Therapy

The extended pharmacokinetic profile of cloxacillin benzathine (T½ of 77.45 h) makes it uniquely suited for intramammary infusion in dry cows [1]. This formulation provides sustained bactericidal levels against susceptible S. aureus and S. agalactiae throughout the entire dry period, a requirement for effective mastitis control programs [2]. The low solubility ensures prolonged drug retention in the udder, which is not achievable with soluble salts like cloxacillin sodium.

Topical Ocular Infection Treatment

The ability of benzathine cloxacillin to achieve high, sustained concentrations in lacrimal fluid (e.g., 3,256 μg/mL after a 375 mg dose) supports its use as a single-application topical ophthalmic ointment for conditions like infectious bovine keratoconjunctivitis (IBK) [3]. This long-acting topical formulation reduces the need for repeated handling and treatment, improving animal welfare and labor efficiency [4].

Analytical Reference Standard

The compound's well-defined USP monograph, including a specific potency range (704-821 µg/mg), establishes it as a reliable reference standard for analytical method development and quality control (QC) [5]. It is essential for validating HPLC assays, dissolution testing, and other QC procedures for finished veterinary drug products containing cloxacillin benzathine [6].

Application
Selection Property
Validation Focus
Intramammary sustained-release research
Benzathine salt low solubility
Extended drug retention and dry-period PK profile
Topical ocular formulation studies
High local concentration capability
Lacrimal fluid pharmacokinetics and prolonged retention
Analytical reference standard
USP monograph potency specification
HPLC assay and dissolution method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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